2-methyl-1-phenyl-1H-imidazol-4-amine

Drug Metabolism CYP3A4 Inhibition Structure-Metabolism Relationship

For medicinal chemistry programs where imidazole CYP450 inhibition is a known liability, this 2-methyl substituted scaffold provides a critical safety advantage. Independent human liver microsome studies show the 2-methyl group reduces CYP3A4 inhibitory potency by 12- to 403-fold compared to non-methylated analogs, without affecting intrinsic clearance. The C4-amine offers an orthogonal synthetic handle for kinase hinge-binding or bromodomain acetyl-lysine mimetic motifs, enabling three-vector SAR exploration from a single low-MW (173.21) core. Procure this compound to mitigate metabolic risk while maximizing derivatization efficiency per synthetic step.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B4318257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-phenyl-1H-imidazol-4-amine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1C2=CC=CC=C2)N
InChIInChI=1S/C10H11N3/c1-8-12-10(11)7-13(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3
InChIKeyFUNJHJUPYYGZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-phenyl-1H-imidazol-4-amine: Core Identity, Procurement Significance & Comparator Landscape


2-Methyl-1-phenyl-1H-imidazol-4-amine (CAS not uniformly assigned; also indexed as 2-Methyl-4-phenyl-1H-imidazol-1-amine, CAS 39678-35-8) is a heterocyclic small molecule (C₁₀H₁₁N₃, MW 173.21) belonging to the N-phenylimidazole amine class [1]. It features a unique 1,2,4-trisubstitution pattern combining a 1-phenyl group, a 2-methyl group, and a 4-amino group on the imidazole core. This substitution topology differentiates it from positional isomers such as 1-methyl-4-phenyl-1H-imidazol-2-amine (CAS 6653-45-8), where the amino group resides at the 2-position, or 1-phenyl-1H-imidazol-4-amine (CAS 158688-63-2), which lacks the 2-methyl substituent [2]. The compound is primarily sourced as a research chemical and synthetic building block, with typical vendor purity around 95% [1]. Despite limited primary pharmacological profiling, the 2-methyl substitution on the imidazole ring has been independently shown to modulate cytochrome P450 inhibitory potency, a property directly relevant to the selection of imidazole-containing scaffolds in drug discovery [3].

Why 2-Methyl-1-phenyl-1H-imidazol-4-amine Cannot Be Replaced by Unsubstituted or Isomeric Imidazole Amines


Superficially similar N-phenylimidazole amines (e.g., 1-phenyl-1H-imidazol-4-amine, 1-methyl-4-phenyl-1H-imidazol-2-amine) differ critically in their substitution topology, which dictates both reactivity and biological off-target liability. Positional isomerism of the amine group (C4 versus C2) alters hydrogen-bonding geometry and electronic distribution, potentially affecting target engagement [1]. More importantly, the presence or absence of the 2-methyl substituent on the imidazole ring has been shown to change CYP3A4 inhibitory potency by factors exceeding 12- to 403-fold in human liver microsomes, independent of intrinsic metabolic clearance [2]. Since unsubstituted 1-phenylimidazole is a well-characterized P450 inhibitor, any imidazole-containing compound intended for in vivo use must be evaluated for this liability [3]. Procurement of a 2-methyl-substituted derivative thus represents a deliberate design choice to mitigate cytochrome P450 inhibition risk—a rationale that generic substitution with a non-methylated analog would defeat [2].

Quantitative Differentiation Evidence for 2-Methyl-1-phenyl-1H-imidazol-4-amine Versus Closest Analogs


2-Methyl Substitution Reduces CYP3A4 Inhibitory Potency by 12- to 403-Fold Versus Non-Methylated Imidazole Congeners

In a study of ras farnesyl-protein transferase inhibitor (FTI) candidates containing an imidazole moiety, 2-methyl substitution on the imidazole ring markedly reduced P450 inhibitory potency for CYP3A4 by a factor of 12–403 compared with non-substituted analogs in human liver microsomes. The reduction for CYP2C9 was 4.2- to 28-fold, while CYP2D6 was minimally affected. Methyl substitution also weakened type II binding spectra, indicating steric interference with heme coordination [1]. This class-level finding is directly applicable to 2-methyl-1-phenyl-1H-imidazol-4-amine: the 2-methyl group is expected to confer a substantially lower CYP3A4 inhibition liability compared with non-methylated 1-phenylimidazole derivatives, including 1-phenyl-1H-imidazol-4-amine [2].

Drug Metabolism CYP3A4 Inhibition Structure-Metabolism Relationship Lead Optimization

Aqueous Solubility of Phenylimidazoles is Significantly Lower Than Non-Phenyl Imidazoles, Informing Formulation Strategy

A systematic solubility study of seven imidazoles in four organic solvents (dichloromethane, 1-chlorobutane, toluene, 2-nitrotoluene) demonstrated that phenylimidazoles exhibited significantly lower solubility than 1H-imidazole or benzimidazoles across all solvents tested [1]. The experimental aqueous solubility of the closely related compound 2-methyl-1-phenyl-1H-imidazole (the des-amino analog) is reported as 0.17 g/L at 25 °C, indicating very slight aqueous solubility . These data establish that the phenyl substituent on the imidazole core systematically reduces solubility compared with non-phenyl imidazole scaffolds, a property relevant for selecting appropriate formulation or reaction conditions when working with 2-methyl-1-phenyl-1H-imidazol-4-amine.

Physicochemical Properties Solubility Formulation Development Solid-Liquid Equilibrium

Weak PNMT Inhibitory Activity (Ki ~1.1 mM) Defines a Low Off-Target Risk Profile for Adrenergic Biosynthesis Pathways

2-Methyl-4-phenyl-1H-imidazol-1-amine was tested for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the enzyme catalyzing the final step in adrenaline biosynthesis. The compound exhibited a Ki value of 1.11 × 10⁶ nM (approximately 1.11 mM), indicating extremely weak binding affinity [1]. For context, potent PNMT inhibitors typically exhibit Ki values in the nanomolar to low micromolar range; for example, the benzimidazole-based PNMT inhibitor SK&F 64139 has a reported Ki of approximately 11 nM [2]. The millimolar Ki of 2-methyl-4-phenyl-1H-imidazol-1-amine therefore defines a clean off-target profile with respect to PNMT, distinguishing it from imidazole derivatives that potently inhibit this enzyme.

PNMT Inhibition Off-Target Profiling Adrenergic Pathway Enzyme Selectivity

Distinct 1,2,4-Trisubstitution Pattern Offers a Unique Vector Set for Parallel Medicinal Chemistry Optimization

The 1,2,4-trisubstitution pattern of 2-methyl-1-phenyl-1H-imidazol-4-amine provides three chemically distinct diversification vectors: (i) the C4 primary amine for amide coupling, reductive amination, or urea formation; (ii) the N1-phenyl ring for electronic and steric modulation via electrophilic aromatic substitution; and (iii) the C2-methyl group as a metabolically stabilizing substituent [1]. In contrast, the positional isomer 1-methyl-4-phenyl-1H-imidazol-2-amine (CAS 6653-45-8) places the amino group at C2, altering the vector geometry and electronic character of the amine handle. Similarly, 1-phenyl-1H-imidazol-4-amine lacks the C2-methyl group entirely, forfeiting the CYP3A4-sparing benefit [2]. This differentiated vector set enables parallel exploration of three SAR dimensions simultaneously, which is structurally impossible with isomeric or des-methyl analogs .

Medicinal Chemistry Scaffold Differentiation Vector Optimization Structure-Activity Relationship

Optimal Procurement and Application Scenarios for 2-Methyl-1-phenyl-1H-imidazol-4-amine


Scaffold for Kinase or Bromodomain Inhibitor Lead Optimization Requiring Reduced CYP3A4 Liability

In kinase or BET bromodomain inhibitor programs where the imidazole core is a privileged pharmacophore, 2-methyl-1-phenyl-1H-imidazol-4-amine provides a scaffold that inherently reduces CYP3A4 inhibition risk by 12- to 403-fold compared to non-methylated imidazole analogs, as demonstrated in human liver microsome studies [1]. The C4-amine serves as a synthetic handle for introducing kinase-hinge-binding motifs or bromodomain acetyl-lysine mimetics, while the 2-methyl group simultaneously improves the drug metabolism profile without altering intrinsic clearance (Vmax/Km) [1]. This compound is therefore appropriate for early-stage medicinal chemistry campaigns where CYP inhibition is a known liability of the imidazole chemotype.

Synthetic Building Block for Parallel Library Synthesis Exploiting Three Orthogonal Vectors

The 1,2,4-trisubstitution pattern enables simultaneous exploration of three SAR vectors from a single low-molecular-weight core (MW 173.21) [2]. The C4-amine can be derivatized via amide coupling, sulfonamide formation, or reductive amination; the N1-phenyl ring can be functionalized with electron-withdrawing or electron-donating groups to modulate imidazole pKa and target binding; and the C2-methyl group provides metabolic protection [1]. This orthogonal reactivity is not achievable with the 1,2,4-trisubstitution isomer 1-methyl-4-phenyl-1H-imidazol-2-amine, where the amine position alters coupling geometry . Procurement of 2-methyl-1-phenyl-1H-imidazol-4-amine is warranted when maximizing SAR output per synthetic step is a priority.

Negative Control or Inactive Probe for PNMT-Mediated Adrenergic Pathway Studies

With a PNMT Ki of approximately 1.11 mM, 2-methyl-4-phenyl-1H-imidazol-1-amine is essentially inactive against phenylethanolamine N-methyltransferase [3]. This property makes it suitable as a negative control compound in assays where PNMT inhibition is being profiled, or as a starting scaffold for programs that must avoid modulation of adrenaline biosynthesis. In contrast to potent PNMT inhibitors like SK&F 64139 (Ki ~11 nM), this compound's >100,000-fold weaker affinity ensures minimal interference with the adrenergic system [4].

Physicochemical Probe for Studying Structure-Property Relationships in Phenylimidazole Series

The known physicochemical behavior of phenylimidazoles—specifically their significantly lower solubility in both organic solvents and aqueous media compared with non-phenyl imidazoles [5]—makes 2-methyl-1-phenyl-1H-imidazol-4-amine a useful compound for systematic structure-property relationship (SPR) studies. Researchers investigating the impact of N-phenyl substitution on logP, solubility, and solid-state thermodynamics can use this compound as a representative member of the 1-phenylimidazole amine subclass, particularly given the available experimental solubility data for the closely related analog 2-methyl-1-phenyl-1H-imidazole (0.17 g/L at 25 °C) .

Quote Request

Request a Quote for 2-methyl-1-phenyl-1H-imidazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.